molecular formula C22H28INO3 B2756102 纳尔美非甲碘化物 CAS No. 136440-71-6

纳尔美非甲碘化物

货号 B2756102
CAS 编号: 136440-71-6
分子量: 481.374
InChI 键: KRDOLNRUFQASJV-OFEPICNMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nalmefene, also known as 6-methylene naltrexone, is a pure opioid antagonist . It is structurally similar to naltrexone and is used for the emergency treatment of an opioid overdose or a possible overdose . It temporarily reverses the effects of an opioid medicine . Nalmefene is also used in the treatment of alcohol dependence .


Molecular Structure Analysis

Nalmefene is an opiate derivative having a similar structure to naltrexone . It is also known as 6-methylene naltrexone . The chemical name of Nalmefene HCl is 17-(cyclopropylmethyl)-4,5-epoxy-6-methylenemorphinan-3,14-diol, hydrochloride salt .


Chemical Reactions Analysis

Nalmefene is a pure opioid receptor antagonist . It acts as an antagonist at the mu (μ)-opioid and delta (δ)-opioid receptors and a partial agonist at the kappa (κ)-opioid receptor .


Physical And Chemical Properties Analysis

Nalmefene HCl is a pure opioid receptor antagonist and is considered the longest-acting parenteral opioid antagonist commercially available for OUD and opioid overdose. It is a white crystalline substance .

科学研究应用

Nalmefene methiodide, also known by its chemical name (4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;iodomethane, is a compound with several potential applications in scientific research and clinical practice. Below is a comprehensive analysis of six unique applications of Nalmefene methiodide, each discussed in a separate section.

Treatment of Opioid Overdose

Nalmefene methiodide serves as a potent opioid antagonist, providing an alternative to naloxone for the reversal of opioid intoxication . Its prolonged duration of action makes it a valuable tool in managing acute opioid overdose, potentially reducing the need for frequent monitoring and healthcare costs associated with opioid toxicity treatment .

Management of Opioid Use Disorder (OUD)

The compound’s ability to act as an opioid antagonist also suggests its utility in the continued treatment of OUD. It can help mitigate the psychosocial and physical damage caused by opioid addiction, offering a pharmacological approach to managing this chronic condition .

Anesthetic Recovery Optimization

In the context of anesthetic recovery, Nalmefene methiodide has been studied for its efficacy in improving the recovery quality of patients after general anesthesia. This application is particularly relevant in surgical settings where opioid-induced respiratory depression is a concern .

Intranasal Formulation for Emergency Use

The intranasal formulation of Nalmefene methiodide, approved by the US FDA, provides a non-invasive and rapid administration route for emergency treatment of opioid overdose. This formulation could be especially useful in settings where intravenous access is not readily available .

Long-Term Antagonism for Synthetic Opioids

Due to its high affinity for opioid receptors and longer duration of action compared to naloxone, Nalmefene methiodide is marketed for use following overdoses of synthetic opioids. However, its effectiveness and safety in this application require further clinical data and comparative studies with naloxone .

Potential in Reducing Opioid Withdrawal Symptoms

There is evidence to suggest that Nalmefene methiodide may result in more prolonged and severe opioid withdrawal symptoms than naloxone. This characteristic could potentially be harnessed to provide a more gradual withdrawal process, although the implications for patient well-being must be carefully considered .

作用机制

Target of Action

Nalmefene methiodide, also known as (4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;iodomethane, primarily targets the mu (μ)-opioid and delta (δ)-opioid receptors where it acts as an antagonist. It also acts as a partial agonist at the kappa (κ)-opioid receptor .

Mode of Action

Nalmefene methiodide interacts with its targets by binding to the opioid receptors, thereby preventing or reversing the effects of opioids. This includes effects such as respiratory depression, sedation, and hypotension . It’s worth noting that nalmefene methiodide has a higher affinity for opioid receptors and a longer duration of action than naloxone .

Biochemical Pathways

Nalmefene methiodide affects the toll-like receptor 4 (TLR4) signaling pathway . Acting as an antagonist, it inhibits this pathway, which plays a crucial role in innate immunity. This action effectively reduces the injury of lung ischemia–reperfusion and prevents neuroinflammation .

Pharmacokinetics

Nalmefene methiodide is a high-clearance drug with a relatively large volume of distribution . It exhibits dose-proportional pharmacokinetics following intravenous administration . The prolonged duration of action of nalmefene methiodide surpasses most opioids, making it a suitable antidote for acute opioid overdose .

Result of Action

The primary result of nalmefene methiodide’s action is the reversal of opioid intoxication. It effectively manages known or suspected opioid overdose by completely or partially reversing opioid drug effects, including respiratory depression induced by either natural or synthetic opioids . It also reduces alcohol consumption in adults with alcohol dependence .

Action Environment

The effectiveness of nalmefene methiodide can be influenced by the clinical environment of synthetic opioid overdoses . It’s important to note that nalmefene methiodide is untested in the current clinical environment of synthetic opioid overdoses and has the potential to cause harm via prolonged withdrawal . Therefore, additional clinical studies are recommended before nalmefene methiodide is recommended as a primary opioid antidote .

安全和危害

General hygiene considerations suggest not to eat, drink, or smoke when using Nalmefene . Severe opioid withdrawal symptoms may happen suddenly after receiving this medicine .

未来方向

Nalmefene’s approval is based on results announced by Opiant Pharmaceuticals and the company’s recent acquirer, Indivior. With a half-life of 11 hours, nalmefene stays in the bloodstream longer than naloxone, the only other FDA-approved opioid overdose reversal drug .

属性

IUPAC Name

(4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;iodomethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3.CH3I/c1-12-6-7-21(24)16-10-14-4-5-15(23)18-17(14)20(21,19(12)25-18)8-9-22(16)11-13-2-3-13;1-2/h4-5,13,16,19,23-24H,1-3,6-11H2;1H3/t16?,19-,20-,21+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDOLNRUFQASJV-OFEPICNMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CI.C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CI.C=C1CC[C@]2(C3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。